4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride
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Overview
Description
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of 4-chloromethyl aniline with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and requires heating to facilitate the formation of the tetrazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amine forms, and various substituted tetrazole derivatives .
Scientific Research Applications
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzoic acid
- 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]phenol
- 4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide
Uniqueness
4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aniline group allows for additional functionalization and derivatization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10ClN5 |
---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
4-(2H-tetrazol-5-ylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9N5.ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;/h1-4H,5,9H2,(H,10,11,12,13);1H |
InChI Key |
WOEQPSMZLLEDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N.Cl |
Origin of Product |
United States |
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